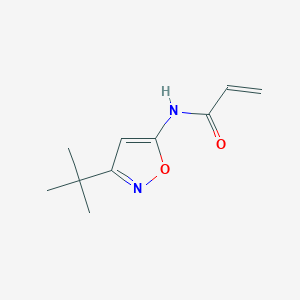![molecular formula C12H24N2O3 B7556808 2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)
2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid, also known as BAPTA, is a chelator that is commonly used in scientific research. BAPTA is a synthetic compound that is used to selectively bind and remove divalent cations, such as calcium ions, from biological systems. BAPTA has a wide range of applications in scientific research, including the study of cellular signaling pathways, the regulation of gene expression, and the investigation of disease mechanisms.
作用机制
2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid works by chelating, or binding, divalent cations such as calcium ions. 2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid has a high affinity for calcium ions, which allows it to selectively remove calcium ions from biological systems. Once 2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid binds to calcium ions, it forms a stable complex that is unable to participate in cellular signaling pathways.
Biochemical and Physiological Effects
2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid has a wide range of biochemical and physiological effects, depending on the specific system being studied. In general, 2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid is used to investigate the role of calcium ions in cellular signaling pathways. By selectively removing calcium ions from cells, researchers can study the effects of calcium signaling on cellular function, including muscle contraction, neurotransmitter release, and gene expression.
实验室实验的优点和局限性
2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid has several advantages for use in lab experiments. It is a highly specific chelator that can selectively remove calcium ions from cells without affecting other cellular processes. 2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid is also relatively easy to use and can be added directly to cell culture media or injected into cells. However, there are also some limitations to the use of 2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid in lab experiments. 2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid can have off-target effects on other divalent cations, such as magnesium ions, which can complicate experimental results. Additionally, 2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid can be toxic to cells at high concentrations, which can limit its usefulness in some experiments.
未来方向
There are several future directions for the use of 2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid in scientific research. One area of interest is the investigation of the role of calcium signaling in disease mechanisms. 2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid has been used to study the effects of calcium signaling in a wide range of diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Additionally, researchers are exploring the use of 2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid as a therapeutic agent for the treatment of diseases that are characterized by abnormal calcium signaling, such as epilepsy and cardiac arrhythmias. Finally, there is ongoing research into the development of new chelators that can selectively remove specific divalent cations from cells, which may have applications in a wide range of scientific fields.
合成方法
2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid is synthesized through a multistep process that involves the reaction of several chemical compounds. The synthesis of 2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid typically involves the reaction of ethylenediamine with butyric anhydride to form the intermediate compound, N-(butyryloxy)ethylenediamine. This intermediate is then reacted with 1,2-diaminopentane to form the final product, 2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid.
科学研究应用
2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid is widely used in scientific research as a tool to investigate the role of calcium ions in cellular signaling pathways. Calcium ions are important second messengers that play a critical role in a wide range of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. 2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid is used to selectively remove calcium ions from cells, allowing researchers to study the effects of calcium signaling on cellular function.
属性
IUPAC Name |
2-[[1-(butylamino)-1-oxopropan-2-yl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-4-6-8-13-11(15)9(3)14-10(7-5-2)12(16)17/h9-10,14H,4-8H2,1-3H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGPFPBRJFVMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(C)NC(CCC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B7556732.png)
![3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)
![7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7556741.png)





![2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)
![2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile](/img/structure/B7556815.png)
![3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7556832.png)